molecular formula C12H15NO3S B2813940 2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 749920-11-4

2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B2813940
CAS No.: 749920-11-4
M. Wt: 253.32
InChI Key: YNYRLYNQNUZPPQ-UHFFFAOYSA-N
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Description

2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is a synthetic small molecule with a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol . This research chemical features a carbamoyl-methylsulfanyl acetic acid structure linked to a 2,4-dimethylphenyl group, making it a valuable intermediate for organic synthesis and drug discovery projects. The structural motif of substituted phenyl-sulfanyl acetic acids is frequently explored in medicinal chemistry for developing novel therapeutic agents, including anti-inflammatory compounds and enzyme inhibitors . Researchers utilize this compound primarily as a building block for the synthesis of more complex molecules and for probing biochemical pathways. The presence of both carbamoyl and sulfanyl functional groups provides versatile reactivity for further chemical modifications. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and implement appropriate safety precautions when handling this compound.

Properties

IUPAC Name

2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-8-3-4-10(9(2)5-8)13-11(14)6-17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYRLYNQNUZPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid (CAS No. 749920-11-4) is a synthetic compound with a unique molecular structure that includes a carbamoyl group attached to a dimethylphenyl moiety and a sulfanyl group. Its molecular formula is C12H15NO3SC_{12}H_{15}NO_3S, and it has a molecular weight of 253.32 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.

Chemical Structure

The structural formula of 2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid can be represented as follows:

InChI InChI 1S C12H15NO3S c1 8 3 4 10 9 2 5 8 13 11 14 6 17 7 12 15 16 h3 5H 6 7H2 1 2H3 H 13 14 H 15 16 \text{InChI }\text{InChI 1S C12H15NO3S c1 8 3 4 10 9 2 5 8 13 11 14 6 17 7 12 15 16 h3 5H 6 7H2 1 2H3 H 13 14 H 15 16 }

Antimicrobial Activity

Compounds containing sulfanyl groups have been explored for their antimicrobial properties. Research indicates that modifications in the phenyl ring can significantly impact antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that electron-withdrawing groups enhance antimicrobial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Compound AE. coli93.7
Compound BS. aureus46.9

This suggests that similar compounds may exhibit significant antibacterial effects, making them candidates for further investigation in antimicrobial therapy .

The mechanisms by which compounds like 2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid exert their biological effects may involve:

  • Inhibition of cell proliferation : Compounds with similar structures have been shown to induce apoptosis in cancer cells.
  • Antioxidant properties : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their therapeutic potential.

Case Studies

While specific case studies on this compound are sparse, analogous compounds have shown promise in clinical settings:

  • Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited potent anticancer activity in vitro against multiple cancer cell lines.
  • Sulfanyl Compounds : Research on sulfanyl-containing compounds revealed significant antibacterial activity against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid, enabling comparative analysis of their properties and applications.

2,4-Dimethylphenylacetic Acid (CAS 6331-04-0)

  • Structure : Lacks the sulfanyl and carbamoyl groups, retaining only the 2,4-dimethylphenylacetic acid backbone.
  • Properties : Molecular formula C₁₀H₁₂O₂, molar mass 164.20 g/mol. Simpler structure results in lower molecular weight and higher hydrophilicity compared to the target compound. Used as a precursor in organic synthesis .

(2,4-Dimethylphenyl)thio]acetic Acid (CAS 75243-12-8)

  • Structure : Contains a thioether (-S-) linkage instead of the sulfanyl-carbamoyl group.
  • Properties : Molecular formula C₁₀H₁₂O₂S, molar mass 196.27 g/mol, pKa 3.78, melting point 123.7°C. The sulfur atom enhances lipophilicity, while the thioether group may participate in radical scavenging or metal coordination .

2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid (CAS 338421-43-5)

  • Structure : Features a dichlorophenyl group and an amide bond, replacing the dimethylphenyl and carbamoyl groups.
  • Properties: Molecular formula C₁₁H₁₁Cl₂NO₃S, molar mass 308.18 g/mol, pKa 3.64. Higher molar mass suggests enhanced steric bulk .
  • Key Difference : Dichlorophenyl moiety may enhance binding to hydrophobic enzyme pockets.

2-[(4-Chlorophenyl)thio]acetic Acid (CAS 3405-88-7)

  • Structure : Para-chlorophenyl group attached via a thioether linkage.
  • Properties : Molecular formula C₈H₇ClO₂S, molar mass 214.66 g/mol. The electron-withdrawing chlorine atom lowers pKa (~3.6–3.8), increasing acidity. Used in pesticide intermediates .
  • Key Difference : Simpler structure with fewer substituents limits functional versatility.

2-[(4-Sulfamoylphenyl)sulfanyl]acetic Acid (CAS 575446-72-9)

  • Structure : Incorporates a sulfamoyl (-SO₂NH₂) group, replacing the carbamoyl moiety.
  • Properties: Molecular formula C₈H₉NO₄S₂, molar mass 247.29 g/mol.
  • Key Difference : Sulfamoyl group introduces stronger hydrogen-bonding and ionizable properties.

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) pKa Key Functional Groups Applications
Target Compound C₁₂H₁₅NO₃S 265.32* ~3.7 Carbamoyl, sulfanyl, carboxylic acid Agrochemical intermediates, drug design
2,4-Dimethylphenylacetic Acid C₁₀H₁₂O₂ 164.20 ~4.2 Carboxylic acid Organic synthesis
(2,4-Dimethylphenyl)thio]acetic Acid C₁₀H₁₂O₂S 196.27 3.78 Thioether, carboxylic acid Antioxidant research
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid C₁₁H₁₁Cl₂NO₃S 308.18 3.65 Amide, sulfanyl, dichlorophenyl Antimicrobial agents
2-[(4-Sulfamoylphenyl)sulfanyl]acetic Acid C₈H₉NO₄S₂ 247.29 ~1.5 (SO₂NH₂) Sulfamoyl, sulfanyl Enzyme inhibition studies

*Estimated based on structural analogy.

Q & A

Q. What are the key functional groups in 2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid, and how do they influence its reactivity?

Answer: The compound contains three critical functional groups:

  • Carbamoyl group (from the 2,4-dimethylphenyl moiety): Participates in hydrogen bonding and π-π stacking, influencing solubility and receptor-binding interactions in biological systems .
  • Sulfanyl (thioether) linkage : Prone to oxidation, forming sulfoxides or sulfones under controlled conditions, which alters electronic properties and bioactivity .
  • Acetic acid moiety : Enhances water solubility and enables salt formation or esterification for derivatization .

Methodological Insight:
Reactivity can be probed via oxidation assays (e.g., using H₂O₂ or m-CPBA) or hydrogen-bonding studies using NMR titration experiments .

Q. What synthetic strategies are effective for introducing sulfanyl and carbamoyl groups into acetic acid derivatives?

Answer: Common strategies include:

  • Nucleophilic substitution : Reacting a thiol-containing intermediate with a halogenated precursor (e.g., bromoacetate) to form the sulfanyl linkage .
  • Carbamoylation : Coupling amines (e.g., 2,4-dimethylaniline) with activated carbonyl groups (e.g., chloroacetyl chloride) using carbodiimide-based reagents .

Methodological Insight:
Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Purification via column chromatography or recrystallization ensures high yields .

Q. How can spectroscopic techniques confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Identifies aromatic protons (6.5–7.5 ppm for substituted phenyl) and methyl groups (2.1–2.5 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (170–180 ppm for acetic acid and carbamoyl groups) .
  • IR : Detects C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Methodological Insight:
Combine cross-polarization magic-angle spinning (CP-MAS) NMR for solid-state analysis if crystallinity is low .

Advanced Research Questions

Q. How should experimental designs account for variability when assessing biological activity in vitro?

Answer:

  • Randomized block designs : Mitigate batch effects by distributing treatments across multiple plates or cell passages .
  • Dose-response curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC₅₀ values .
  • Controls : Include vehicle (e.g., DMSO) and reference inhibitors to validate assay robustness .

Methodological Insight:
Employ split-plot designs for high-throughput screening to evaluate time-dependent effects .

Q. How can computational models predict the environmental fate of this compound?

Answer:

  • QSAR models : Estimate biodegradability and toxicity using descriptors like logP and topological polar surface area .
  • Molecular dynamics simulations : Predict adsorption to soil organic matter or aquatic colloids .
  • Degradation pathways : Simulate hydrolysis or photolysis products using density functional theory (DFT) .

Methodological Insight:
Validate predictions with experimental data from OECD 301/302 biodegradation tests .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Answer:

  • Source analysis : Check for assay interference (e.g., compound aggregation or fluorescence quenching) .
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Structural studies : Perform X-ray crystallography or docking simulations to verify binding modes .

Methodological Insight:
Use Hill coefficient analysis to detect cooperative binding artifacts .

Q. What mechanistic insights explain the oxidation of the sulfanyl group in this compound?

Answer:

  • Oxidation to sulfoxide : Proceeds via a radical or electrophilic mechanism using H₂O₂ or m-CPBA, forming chiral sulfoxides .
  • Sulfone formation : Requires stronger oxidants (e.g., KMnO₄) and acidic conditions .

Methodological Insight:
Monitor reaction progress using TLC with iodine staining or LC-MS to detect intermediates .

Q. How can molecular docking predict interactions with biological targets?

Answer:

  • Target preparation : Retrieve protein structures from PDB (e.g., COX-2 for anti-inflammatory studies) and optimize protonation states .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling .
  • Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data .

Methodological Insight:
Apply molecular dynamics (MD) post-docking to assess binding stability over time .

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